

# ethylenediaminetetraacetic acid tetrasodium salt hydrate physical properties

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## Compound of Interest

Compound Name: *Ethylenediaminetetraacetic acid  
tetrasodium salt hydrate*

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## An In-Depth Technical Guide to the Physical Properties of **Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ethylenediaminetetraacetic acid tetrasodium salt ( $\text{Na}_4\text{EDTA}$ ) is the salt derived from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide.[1] It is a potent chelating agent widely utilized in research, clinical diagnostics, and various industrial applications for its ability to sequester polyvalent metal ions.[2] This technical guide provides a comprehensive overview of the core physical properties of its hydrated forms, detailed experimental protocols for their determination, and visualizations of its fundamental mechanism of action and common laboratory workflows. The information is curated to support professionals in drug development and scientific research in effectively utilizing this compound.

## Core Physical and Chemical Properties

The physical characteristics of ethylenediaminetetraacetic acid tetrasodium salt can vary depending on its degree of hydration. Commercial preparations are often available in anhydrous, dihydrate, or tetrahydrate forms.[3][4] It generally appears as a white, odorless crystalline powder.[3][5]

## Quantitative Physical Properties

The following table summarizes the key quantitative physical properties for various forms of tetrasodium EDTA.

Property	Anhydrous (Na <sub>4</sub> EDTA)	Dihydrate (Na <sub>4</sub> EDTA·2H <sub>2</sub> O)	Tetrahydrate (Na <sub>4</sub> EDTA·4H <sub>2</sub> O)	Generic Hydrate (Na <sub>4</sub> EDTA·xH <sub>2</sub> O)
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> Na <sub>4</sub> O <sub>8</sub>	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> Na <sub>4</sub> O <sub>8</sub> ·2H <sub>2</sub> O	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> Na <sub>4</sub> O <sub>8</sub> ·4H <sub>2</sub> O	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> Na <sub>4</sub> O <sub>8</sub> ·xH <sub>2</sub> O
Molecular Weight	380.17 g/mol	416.20 g/mol	452.23 g/mol (Calculated)	380.17 g/mol (anhydrous basis)
Melting Point	>300 °C (decomposes)[3][5][6]	>300 °C	Not Available	>300 °C
Decomposition Temp.	>200 °C (Auto-ignition)[5]	Not Available	Not Available	Not Available
Solubility in Water	1030 g/L (20 °C) [3]	Soluble in water[4]	1030 g/L (20 °C) [2]	Soluble up to 1.45 M (~550 mg/mL)[7]
pH of Solution	~11.3 (1% solution)[5]	~10-11	Not Available	11.0-12.0 (0.1M solution, 25 °C)
pKa Values	2.0, 2.7, 6.2, 10.3	Not Available	Not Available	Not Available

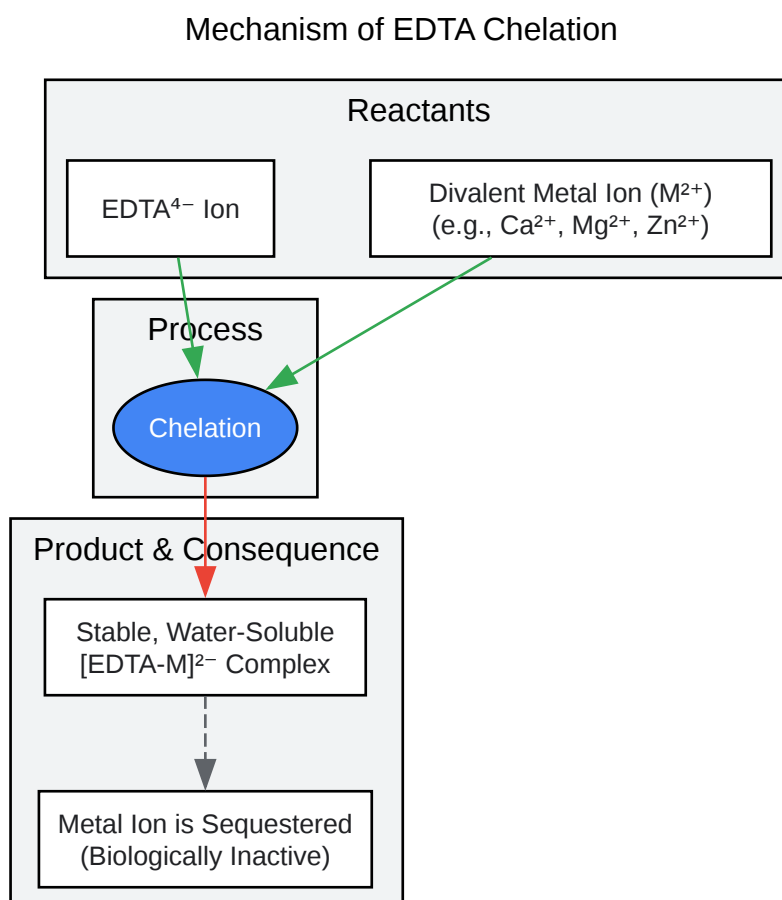
## Qualitative Physical Properties

- Appearance: White crystalline powder.[3][5]
- Odor: Odorless.

- Solubility in other solvents: Slightly soluble in ethanol; rarely soluble in other organic solvents like ethers.[6]

## Mechanism of Action: Chelation

The primary function of Na<sub>4</sub>EDTA is chelation, a process where the EDTA molecule forms multiple coordination bonds with a single metal ion, effectively sequestering it. The EDTA molecule possesses six donor sites (four carboxylate groups and two nitrogen atoms) that can wrap around a polyvalent cation, forming a stable, water-soluble complex.[2] This action is fundamental to its utility as an inhibitor of metalloenzymes, an anticoagulant, and a detoxifying agent for heavy metals.



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Caption: Logical flow of the EDTA chelation process with a divalent metal ion.

## Experimental Protocols

The determination of physical properties requires standardized methodologies to ensure accuracy and reproducibility.

### Melting Point Determination (Capillary Method)

The melting point of  $\text{Na}_4\text{EDTA}$  hydrate is typically a decomposition temperature, as it degrades above 300 °C.[6] The capillary method is a standard technique for this determination.[8]

- Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the onset of melting to complete liquefaction is recorded.
- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.
- Procedure:
  - Sample Preparation: Ensure the  $\text{Na}_4\text{EDTA}$  hydrate sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.[8]
  - Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm height.
  - Measurement: Place the loaded capillary tube into the heating block of the apparatus.
  - Heating: Heat the block rapidly to a temperature approximately 20 °C below the expected decomposition point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
  - Observation: Observe the sample through the magnifying lens. Record the temperature at which the first signs of decomposition (e.g., charring, gas evolution) are observed and the temperature at which the process is complete. This range is the decomposition point.

### Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility by creating a saturated solution.

- Principle: An excess amount of the solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured.
- Apparatus: Analytical balance, constant temperature shaker bath, flasks with stoppers, filtration system (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup).
- Procedure:
  - Preparation: Add an excess amount of Na<sub>4</sub>EDTA hydrate powder to a series of flasks containing a known volume of deionized water.
  - Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 20 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - Phase Separation: After equilibration, allow the flasks to stand in the bath to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove all suspended solids.
  - Analysis: Accurately dilute the filtered saturated solution. Determine its concentration using a validated analytical method, such as complexometric titration with a standardized metal ion solution.
  - Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and dilution factor.

## pH of an Aqueous Solution

The pH of a Na<sub>4</sub>EDTA hydrate solution is determined electrometrically using a calibrated pH meter.

- Principle: A pH meter measures the potential difference between a pH-responsive electrode and a reference electrode, which is directly related to the hydrogen ion activity in the solution.
- Apparatus: Calibrated pH meter with a glass electrode, beakers, magnetic stirrer, and standard pH buffer solutions (e.g., pH 7, 10, 12).
- Procedure:
  - Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 10 and 12).
  - Solution Preparation: Prepare a solution of known concentration (e.g., 1% w/v or 0.1 M) by dissolving a precisely weighed amount of Na<sub>4</sub>EDTA hydrate in a known volume of deionized water.
  - Measurement: Place the beaker with the solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.
  - Reading: Allow the pH reading to stabilize while gently stirring. Record the stable pH value and the temperature of the solution.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of a substance.<sup>[9]</sup>

- Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored throughout the titration, and the resulting pH vs. volume curve is used to determine the pKa values at the half-equivalence points.
- Apparatus: Autotitrator or manual titration setup with a burette, calibrated pH meter and electrode, beaker, magnetic stirrer.
- Procedure:

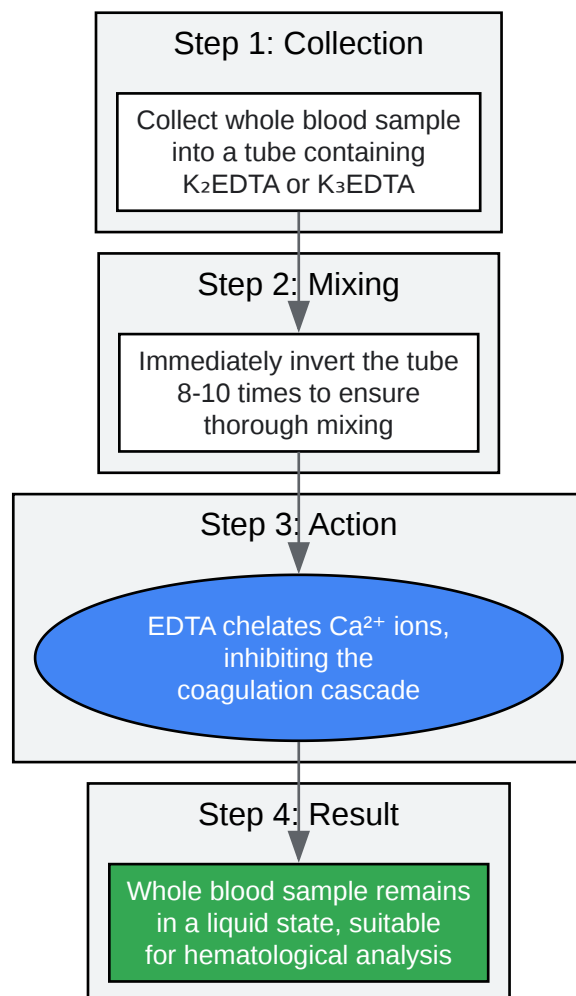
- **Solution Preparation:** Prepare a solution of Na<sub>4</sub>EDTA of known concentration (e.g., 0.01 M) in deionized, carbonate-free water.
- **Titration:** Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
- **Data Collection:** Record the pH of the solution after each incremental addition of the titrant. Continue the titration well past all equivalence points.
- **Analysis:** Plot the pH versus the volume of titrant added. The four pK<sub>a</sub> values of EDTA correspond to the pH at the points where 25%, 50%, 75%, and 100% of the carboxyl groups have been protonated. These points can be identified from the inflection points on the titration curve.

## Common Experimental Workflows

### Workflow: EDTA as an Anticoagulant for Blood Collection

Na<sub>4</sub>EDTA is a preferred anticoagulant for hematological studies because it preserves the morphology of blood cells. It functions by chelating calcium ions (Ca<sup>2+</sup>), which are essential cofactors in the coagulation cascade.[\[10\]](#)

## Workflow for Blood Collection with EDTA



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Caption: Standard workflow for using EDTA as an anticoagulant in blood samples.

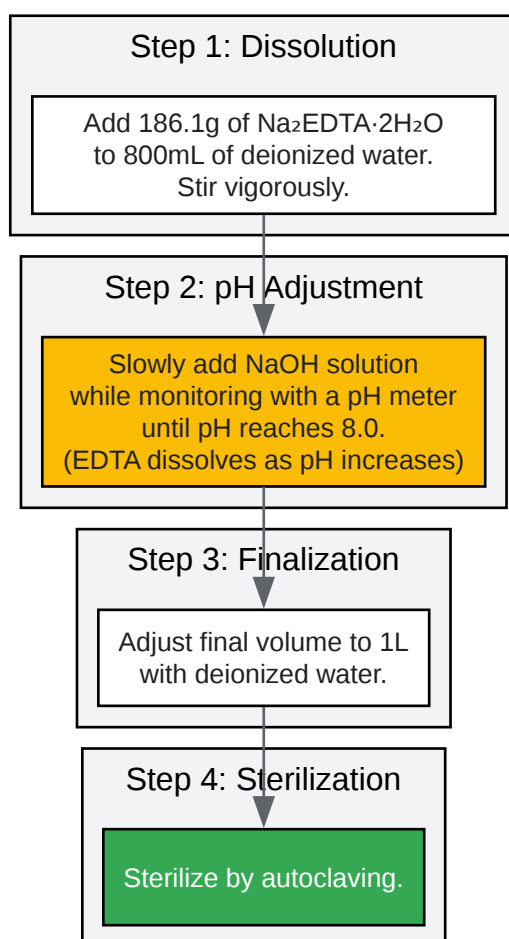
## Workflow: Preparation of a 0.5 M $Na_2EDTA$ Stock Solution (pH 8.0)

A common stock solution used in molecular biology is 0.5 M EDTA, adjusted to pH 8.0. While this protocol uses the disodium salt, the principles of pH-dependent solubility are directly



applicable to the tetrasodium salt, which is highly soluble even at neutral pH. The protocol demonstrates a key property: the solubility of EDTA salts is pH-dependent.

#### Workflow for 0.5M EDTA Solution Preparation



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Caption: Workflow for preparing a standard 0.5M EDTA stock solution at pH 8.0.

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